4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide
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Overview
Description
4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with carbamoylhydrazinyl, dihydroxy, and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
The primary target of the compound 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is SOD-1 , a mutant linked to familial amyotrophic lateral sclerosis . SOD-1 plays a crucial role in the detoxification of superoxide radicals, thus protecting cells from oxidative stress.
Mode of Action
The compound interacts with SOD-1 with high specificity
Biochemical Pathways
The compound’s action on SOD-1 affects the biochemical pathways related to the detoxification of superoxide radicals . This can have downstream effects on cellular processes that are sensitive to oxidative stress.
Pharmacokinetics
The molecular weight of the compound is215.17 , which suggests that it may have good bioavailability
Result of Action
The compound’s action on SOD-1 could potentially modulate the enzyme’s activity, thereby influencing the cellular response to oxidative stress . This could have implications for the treatment of conditions like familial amyotrophic lateral sclerosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole derivative with hydrazine and subsequent functionalization to introduce the carbamoyl and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamoyl group can produce primary amines .
Scientific Research Applications
4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with functional groups like hydroxyl, carbamoyl, and hydrazinyl. Examples include:
- 4-(2-Carbamoylhydrazinyl)phenyl derivatives
- 2,5-Dihydroxy-1H-pyrrole-3-carboxamide derivatives .
Uniqueness
What sets 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-(2-carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-3(12)1-2(10-11-6(8)15)5(14)9-4(1)13/h9-10,13-14H,(H2,7,12)(H3,8,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFGOZWXGQPRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1NNC(=O)N)O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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